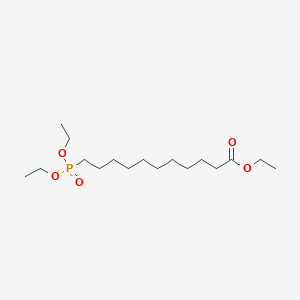
4-(Dibromomethyl)-2-fluorobenzonitrile
Overview
Description
“4-(Dibromomethyl)-2-fluorobenzonitrile” is a chemical compound. It is described as an off-white to yellow to brown powder or crystals or liquid .
Synthesis Analysis
The synthesis of similar compounds has been reported in several studies. For instance, a study discusses metal-mediated reactions of bromoform with electron-rich and electron-deficient carbon-carbon and carbon-hetero atom multiple bonds . Another study describes a method for preparing a related compound, 5-(4’-bromomethyl-2-biphenyl)-1-triphenyl methyl tetrazole, using 2-cyano biphenyl as a starting material . A third study reports the synthesis of 4-(Dibromomethyl)benzaldehyde by catalytic debromophosphoryl- and phosphonyloxylation of 1,4-Bis (dibromomethyl)benzene with Phosphorus (IV) Acid Methyl Esters .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula. A similar compound, “4’- (Dibromomethyl)-2-biphenylcarbonitrile”, has a molecular formula of C14H9Br2N, an average mass of 351.036 Da, and a monoisotopic mass of 348.910156 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has been explored . Another study discusses the reactions of 4-(dibromomethyl)benzaldehyde with O- and N-nucleophiles .Scientific Research Applications
4-(Dibromomethyl)-2-fluorobenzonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated for its potential use as a fluorescent probe in biological imaging and as a building block for the synthesis of novel materials.
Mechanism of Action
The mechanism of action of 4-(Dibromomethyl)-2-fluorobenzonitrile is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. Additionally, this compound may interact with cellular membranes and alter their properties, leading to changes in cell signaling and gene expression.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. However, further studies are needed to fully elucidate the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(Dibromomethyl)-2-fluorobenzonitrile is its ease of synthesis and purification, which makes it readily available for use in lab experiments. Additionally, this compound has shown promising results in various assays and has low toxicity, making it a potentially safe and effective compound for further investigation. However, limitations of this compound include its limited solubility in aqueous solutions, which may limit its use in certain applications, and its potential for non-specific binding to cellular components.
Future Directions
There are numerous future directions for the study of 4-(Dibromomethyl)-2-fluorobenzonitrile, including further investigation of its mechanism of action, optimization of its synthesis and purification methods, and evaluation of its potential as a therapeutic agent for various diseases. Additionally, this compound may have applications in other fields, such as materials science and organic synthesis, which warrant further investigation. Overall, this compound is a promising compound with potential for a wide range of scientific research applications.
Safety and Hazards
properties
IUPAC Name |
4-(dibromomethyl)-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-8(10)5-1-2-6(4-12)7(11)3-5/h1-3,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSUYWGZBZMQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Br)Br)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447411 | |
| Record name | 4-(DIBROMOMETHYL)-2-FLUOROBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
440105-58-8 | |
| Record name | 4-(DIBROMOMETHYL)-2-FLUOROBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B3266933.png)

![6-Benzyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B3266942.png)







